Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C10H8F3N3O2. This compound belongs to the class of imidazo[1,2-a]pyrazines, which are known for their versatile applications in organic synthesis and drug development .
Preparation Methods
The synthesis of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate
These compounds share similar core structures but differ in their specific functional groups and substituents, leading to variations in their chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool in the development of new materials, drugs, and other applications.
Properties
Molecular Formula |
C10H8F3N3O2 |
---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-8(10(11,12)13)15-6-5-14-3-4-16(6)7/h3-5H,2H2,1H3 |
InChI Key |
NMFFRSQMULAJHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CN=C2)C(F)(F)F |
Origin of Product |
United States |
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